Crystal Structure Planarity: 4-(4-Methylphenyl)-1,2,3-selenadiazole Moiety Exhibits Defined Dihedral Angles to the Heterocyclic Core
In the crystal structure of 4-{(4-chlorophenyl)[4-(4-methylphenyl)-1,2,3-selenadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-1,2,3-benzoselenadiazole, the non-fused selenadiazole ring bearing the 4-methylphenyl substituent forms a dihedral angle of 54.20 (16)° with the essentially planar methylphenyl ring (maximum deviation = 0.025 (5) Å). By comparison, the adjacent chlorophenyl ring forms a dihedral angle of 70.48 (11)° with the selenadiazole plane [1]. This 16.28° difference in dihedral angle between the 4-methylphenyl and 4-chlorophenyl substituents demonstrates that para-substitution directly modulates the three-dimensional conformation of the molecule, a parameter critical for target binding and supramolecular assembly.
| Evidence Dimension | Dihedral angle between aryl substituent and selenadiazole ring plane |
|---|---|
| Target Compound Data | 54.20 (16)° (4-methylphenyl vs. selenadiazole plane) |
| Comparator Or Baseline | 70.48 (11)° (4-chlorophenyl vs. selenadiazole plane, in same molecule) |
| Quantified Difference | Δ = 16.28°; 4-methylphenyl is 23.1% less twisted relative to the heterocycle than 4-chlorophenyl |
| Conditions | Single-crystal X-ray diffraction at low temperature; C22H19ClN4Se2; Acta Cryst. E67, o1421 (2011) |
Why This Matters
A 16° difference in aryl-heterocycle dihedral angle directly affects π-orbital overlap, charge-transfer characteristics, and molecular recognition by biological targets—making the 4-methylphenyl analog structurally non-interchangeable with halogenated analogs in docking or formulation design.
- [1] Muthukumaran, J., Nishandhini, M., Chitra, S., Muthusubramanian, S., Manisankar, P., Bhattacharya, S., Krishna, R., Jeyakanthan, J. (2011) 4-{(4-Chlorophenyl)[4-(4-methylphenyl)-1,2,3-selenadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-1,2,3-benzoselenadiazole. Acta Crystallographica Section E, 67(6), o1421–o1422. View Source
